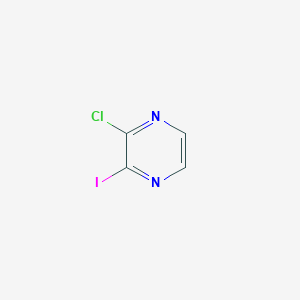

2-Chloro-3-iodopyrazine

CAS No.: 191340-85-9

Cat. No.: VC6528724

Molecular Formula: C4H2ClIN2

Molecular Weight: 240.43

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 191340-85-9 |

|---|---|

| Molecular Formula | C4H2ClIN2 |

| Molecular Weight | 240.43 |

| IUPAC Name | 2-chloro-3-iodopyrazine |

| Standard InChI | InChI=1S/C4H2ClIN2/c5-3-4(6)8-2-1-7-3/h1-2H |

| Standard InChI Key | ZEADRFPMIXXSLG-UHFFFAOYSA-N |

| SMILES | C1=CN=C(C(=N1)Cl)I |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

2-Amino-6-chloro-3-iodopyrazine features a pyrazine ring—a six-membered aromatic structure with two nitrogen atoms at positions 1 and 4. Substitutions occur at positions 2 (amine group), 3 (iodine), and 6 (chlorine), creating a sterically and electronically diverse framework. The iodine atom, with its large atomic radius and polarizability, introduces significant steric hindrance and influences the compound’s reactivity in cross-coupling reactions .

Table 1: Key Physicochemical Parameters

| Property | Value/Range | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 255.44 g/mol | |

| Boiling Point (Predicted) | 377.0±42.0 °C | |

| Density (Predicted) | 2.139±0.06 g/cm³ |

Synthetic Methodologies

Direct Halogenation Strategies

A common route involves iodination of pre-functionalized pyrazines. For example, reacting 2-amino-6-chloropyrazine with iodine monochloride () in acetic acid under nitrogen atmosphere at 70°C for 16 hours yields the target compound . Sodium acetate trihydrate () acts as a base to neutralize generated hydrogen iodide. Post-reaction workup includes extraction with ethyl acetate, washing with sodium carbonate and sodium thiosulfate solutions, and purification via flash chromatography .

Alternative Pathways

While specific protocols for 2-amino-6-chloro-3-iodopyrazine are scarce, analogous iodopyridines (e.g., 2-chloro-3-iodopyridine) are synthesized via electrophilic aromatic substitution using (NIS) in the presence of Lewis acids . Adapting such methods to pyrazine systems may require optimization due to differences in ring electron density.

Reaction Scheme:

Applications in Pharmaceutical and Material Science

Intermediate in Drug Discovery

The compound’s halogen and amine groups make it a versatile building block for synthesizing bioactive molecules. For instance:

-

Antibacterial Agents: Pyrazine derivatives are pivotal in developing inhibitors targeting bacterial enzymes like GlcN-6-P synthase .

-

CRTh2 Receptor Antagonists: Iodinated heterocycles are employed in anti-inflammatory drugs, with modifications to enhance receptor binding kinetics .

Material Science Applications

Iodine’s heavy atom effect makes 2-amino-6-chloro-3-iodopyrazine a candidate for X-ray crystallography additives, enhancing electron density in protein-ligand complexes .

Future Research Directions

-

Synthetic Optimization: Developing catalytic iodination methods to reduce iodine monochloride usage.

-

Biological Screening: Evaluating the compound’s efficacy in kinase inhibition assays for oncology applications.

-

Sustainability: Exploring green solvents (e.g., cyclopentyl methyl ether) for large-scale synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume